Phe-Ile, or Phenylalanine-Isoleucine, is a dipeptide (a molecule formed by linking two amino acids) found in various proteins. Its specific properties, including its hydrophobic side chains, can contribute to protein structure and function in several ways:
Phe-Ile can be a building block for short peptide sequences with potential therapeutic applications. Researchers are exploring the use of these peptides in various areas:
Phe-Ile can be a valuable tool in various research applications:
H-Phe-Ile-OH is a dipeptide formed from the amino acids phenylalanine and isoleucine. The structure of this compound includes a phenyl group attached to an isoleucine side chain, contributing to its unique properties. Its molecular formula is C13H18N2O3, and it has a molar mass of approximately 250.29 g/mol. The presence of the aromatic phenyl group allows for intriguing interactions in biological systems, particularly in protein folding and stability.
These reactions are fundamental for modifying the peptide for specific applications or studying its properties in biochemical contexts .
H-Phe-Ile-OH exhibits several biological activities:
Several methods exist for synthesizing H-Phe-Ile-OH:
H-Phe-Ile-OH has various applications:
Research on H-Phe-Ile-OH has revealed several interaction dynamics:
Several compounds share structural similarities with H-Phe-Ile-OH. Here’s a comparison highlighting its uniqueness: